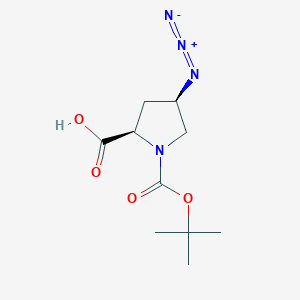

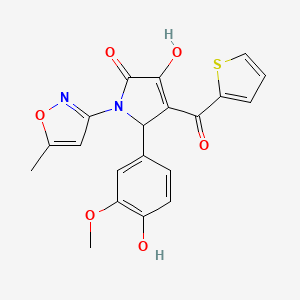

4-methyl-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-methyl-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide” is a chemical compound with the linear formula C14H15N5O4S . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of 4,5-dihydro-1,2,4-triazin-6 (1 H )-ones, which is a class of compounds that this molecule belongs to, has been reported in the literature . The methods discussed include (4+2) condensations of both 1,2- and 1,4-binucleophiles, (3+3) and (5+1) annulations, and miscellaneous methods .Molecular Structure Analysis

The structure of the parent compound of the series, namely 4,5-dihydro-1,2,4-triazin-6 (1 H )-one, was elucidated based on 1 H NMR and combustion analysis . The former evidenced the presence of a single tautomeric form in DMSO- d6 solution .Chemical Reactions Analysis

The most commonly applied methods for preparation of 4,5-dihydro-1,2,4-triazin-6 (1 H )-ones is based on the (4+2) cyclocondensation of hydrazines with appropriate 1,4-bielectrophilic agents . For example, condensation of resin-supported thioamides with excess hydrazine monohydrate in hot dioxane provided a series of N -arylpiperazinylbutyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of triazine amide, a related compound, are described as colorless crystal or white crystalline powder, soluble in hot water and organic solvents, insoluble in alcohol and ether . It is a stable compound with good thermal stability .Wissenschaftliche Forschungsanwendungen

Drug Synthesis

This compound could be used in the synthesis of various drugs . The structure of the compound suggests that it could be used as a building block in the creation of complex molecules, which are often needed in drug design and synthesis.

Pigment Synthesis

The compound could also be used in the synthesis of pigments . The presence of the triazine ring in the compound could potentially contribute to the color of the resulting pigment.

Medicine

Given its potential use in drug synthesis, this compound could have direct applications in medicine . However, further research would be needed to determine the specific medicinal uses of this compound.

Pesticide Industry

The compound could potentially be used in the pesticide industry . Triazine derivatives are known to have pesticidal properties, so this compound could potentially be used to develop new pesticides.

Dye Industry

Similar to its potential use in pigment synthesis, this compound could also be used in the dye industry . The triazine ring could contribute to the color of the resulting dye.

Providing Nitrogen Source

Triazine amide, a related compound, can be added to the matrix as a nitrogen source to promote the growth of plants . It’s possible that “4-methyl-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide” could have a similar application.

Safety and Hazards

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential pharmaceutical and agrochemical applications, given the bioactivities exhibited by 1,2,4-triazines and their oxo derivatives . Further studies could also focus on improving the synthesis methods and exploring its mechanism of action.

Eigenschaften

IUPAC Name |

4-methyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-7-3-5-9(6-4-7)11(19)15-17-12-13-10(18)8(2)14-16-12/h3-6H,1-2H3,(H,15,19)(H2,13,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEFYRJBERIAAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC2=NN=C(C(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2960781.png)

![4-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2960783.png)

![2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2960784.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2960787.png)

![6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2960797.png)

![N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2960799.png)

![(E)-N-[(5-Chlorothiophen-2-yl)methyl]-4-(dimethylamino)-N-ethylbut-2-enamide](/img/structure/B2960801.png)

![2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2960802.png)